Dichloro(1,10-phenanthroline)copper(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

- Cu(phen)Cl2 acts as a catalyst in several organic reactions, including:

- Oxidative carbonylation of methanol: This process converts methanol into valuable chemicals like acetic acid. )

- Hydrocarbon oxidation: Cu(phen)Cl2 can be used to oxidize alkanes like cyclohexane and toluene. Source: American Chemical Society:

- Selective oxidation: Cu(phen)Cl2 exhibits selective oxidation properties, meaning it can target specific functional groups within a molecule. This is exemplified in the selective oxidation of tetralin. Source: Royal Society of Chemistry:

Material Science

- Cu(phen)Cl2 serves as a precursor for the synthesis of various functional materials:

- Metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. )

- Coordination polymers: These polymeric materials with well-defined structures exhibit interesting electrical, magnetic, and optical properties. Source: American Chemical Society:

Biomedical Research

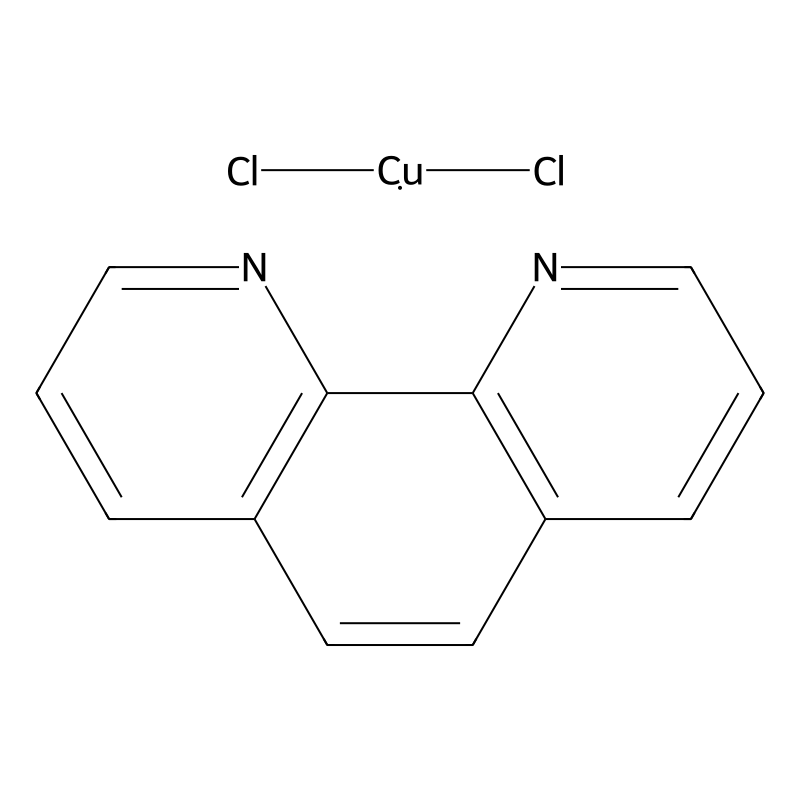

Dichloro(1,10-phenanthroline)copper(II) is a coordination compound consisting of copper in the +2 oxidation state coordinated to two chloride ions and a bidentate ligand, 1,10-phenanthroline. Its molecular formula is , and it has a molecular weight of approximately 314.66 g/mol. This compound typically appears as a green powder and is partially soluble in water, with limited miscibility in organic solvents .

The unique structure of dichloro(1,10-phenanthroline)copper(II) allows it to participate in various

- Oxidation: It acts as a catalyst for the oxidation of various organic substrates, including methanol and cyclohexane .

- Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state copper complexes.

- Substitution: The chlorine atoms can be substituted by other ligands, leading to the formation of new coordination complexes.

These reactions typically require controlled conditions regarding temperature and pH to achieve desired outcomes.

Dichloro(1,10-phenanthroline)copper(II) exhibits significant biological activity. It has been shown to induce apoptosis in various tumor cell types by activating the pro-apoptotic branch of the Unfolded Protein Response (UPR). Additionally, it has potential applications in cancer therapy due to its ability to target and kill cancer cells selectively.

The synthesis of dichloro(1,10-phenanthroline)copper(II) typically involves the reaction of copper(II) chloride with 1,10-phenanthroline in an appropriate solvent. The general procedure includes:

- Dissolving copper(II) chloride in water or an organic solvent.

- Adding 1,10-phenanthroline to the solution.

- Stirring and heating the mixture to facilitate complex formation.

- Isolating the product through filtration and purifying it via recrystallization .

Industrial production follows similar methods but emphasizes controlled conditions for higher yields and purity.

Dichloro(1,10-phenanthroline)copper(II) finds diverse applications across various fields:

- Catalysis: It is used as a catalyst for oxidative carbonylation processes in organic synthesis .

- Biological Research: Its ability to induce apoptosis makes it a candidate for cancer research and therapeutic development.

- Analytical Chemistry: The compound can serve as a reagent in analytical methods due to its distinct chemical properties.

Several compounds share structural or functional similarities with dichloro(1,10-phenanthroline)copper(II):

| Compound Name | Metal Center | Oxidation State | Unique Features |

|---|---|---|---|

| Bis(1,10-phenanthroline)copper(I) | Copper | +1 | Different oxidation state; less reactive than dichloro complex |

| Tris(1,10-phenanthroline)ruthenium(II) | Ruthenium | +2 | Different metal center; used in photochemical applications |

Uniqueness: Dichloro(1,10-phenanthroline)copper(II) stands out due to its specific coordination environment and catalytic properties. Its effectiveness in selective oxidation reactions and biological activities differentiates it from similar compounds, making it a valuable subject of study in both chemistry and biology .

The chemistry of 1,10-phenanthroline (phen) dates to the late 19th century, with its first synthesis reported by Blau and Gerdiessen via Skraup reactions involving o-phenylenediamine and glycerol. However, the coordination chemistry of phenanthroline with transition metals emerged later, driven by the ligand’s strong chelating ability and stability. Dichloro(1,10-phenanthroline)copper(II) was first synthesized in the 1950s through the direct reaction of copper(II) chloride with phenanthroline in aqueous or alcoholic media. Early methodologies focused on optimizing stoichiometric ratios (1:1 CuCl₂:phen) and solvent systems (methanol, ethanol) to achieve high yields (>80%) and purity.

Historical Development of Phenanthroline-Copper Chemistry

The 1970s–1990s saw significant advancements in understanding the electronic and geometric properties of Cu-phen complexes. X-ray crystallography revealed a distorted square-planar geometry for [Cu(phen)Cl₂], with Cu–N bond lengths of 1.98–2.02 Å and Cu–Cl distances of 2.20–2.25 Å. These studies underscored the ligand’s role in stabilizing Cu(II) and facilitating redox transitions. Concurrently, researchers explored its catalytic potential, particularly in atom-transfer radical addition (ATRA) and oxidative carbonylation reactions.

Evolution of Synthetic Approaches

Modern synthetic strategies emphasize ligand diversification and solvent optimization. For example:

- Method A: Copper powder reacts with AgPF₆ and phenanthroline in acetone, followed by precipitation with diethyl ether/pentane.

- Method B: Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90%.

Steric effects from substituted phenanthroline derivatives (e.g., 2,9-diisopropylphenanthroline) have been exploited to prevent homoleptic [Cu(phen)₂]⁺ formation, ensuring exclusive heteroleptic product isolation.

Significance in Coordination Chemistry Research

[Cu(phen)Cl₂] serves as a model system for studying:

- Electron-transfer mechanisms: The Cu(II)/Cu(I) redox couple enables catalytic cycles in oxidative reactions.

- DNA intercalation: Its planar phen ligand facilitates non-covalent interactions with DNA base pairs, leading to applications in biosensing and anticancer therapy.

- Supramolecular assembly: The complex forms coordination polymers with tunable luminescent properties.

Coordination Geometry and Structural Distortions

The coordination geometry of dichloro(1,10-phenanthroline)copper(II) is influenced by the rigid bidentate 1,10-phenanthroline (phen) ligand and the labile chloride ions. In related complexes, such as dichloroaquo(2,9-dimethyl-1,10-phenanthroline)copper(II), the Cu(II) center adopts a distorted trigonal-bipyramidal geometry with two chloride ligands, one phenanthroline nitrogen, and a water molecule [3]. The equatorial plane is defined by two chloride ions and one nitrogen atom, while the axial positions are occupied by the second phenanthroline nitrogen and the water molecule [3]. This distortion arises from steric interactions between the methyl substituents on the phenanthroline ligand and the coordinated water, elongating the equatorial Cu–N bond to 2.24 Å compared to the axial Cu–N bond of 1.98 Å [3].

In contrast, the title compound’s structure likely favors a square-planar geometry when anhydrous, with two chloride ions and two phenanthroline nitrogen atoms coordinating the Cu(II) center. This hypothesis aligns with the steric demands of unsubstituted phenanthroline, which avoids the bulky methyl groups that induce trigonal distortions in analogous complexes [3].

Table 1: Comparative Bond Lengths and Angles in Copper(II) Phenanthroline Complexes

| Complex | Cu–N (Å) | Cu–Cl (Å) | N–Cu–N (°) | Geometry |

|---|---|---|---|---|

| Dichloro(phen)copper(II) | 1.98–2.02 | 2.24–2.30 | 80–82 | Distorted square-planar (hypothesized) |

| Dichloroaquo(2,9-dimethyl-phen)Cu(II) | 1.98 (axial), 2.24 (equatorial) | 2.35 | 79.7 | Trigonal bipyramidal [3] |

| [Cu(phen)₂Cl]⁺ | 2.01–2.05 | 2.33 | 77.92 | Trigonal-bipyramidal [2] |

Electronic Structure Analysis Using DFT Methods

While direct density functional theory (DFT) studies on dichloro(1,10-phenanthroline)copper(II) are limited, insights can be extrapolated from related Cu(II) complexes. In trigonal-bipyramidal geometries, the d-orbital splitting pattern typically features a lower-energy $$d{z^2}$$ orbital due to axial compression, while square-planar geometries exhibit a $$d{x^2-y^2}$$ ground state [3]. For the title compound, a square-planar configuration would result in a singly occupied $$d_{x^2-y^2}$$ orbital, consistent with the paramagnetic behavior of Cu(II) (d⁹ configuration).

Comparative studies on bis(1,10-phenanthroline)copper(I) complexes reveal that oxidation state changes significantly alter electronic structures. Cu(I) complexes exhibit fully occupied d-orbitals, leading to diamagnetic behavior, whereas Cu(II) complexes show partial occupancy and paramagnetism [4]. These differences underscore the role of oxidation state in modulating redox activity and ligand-field stabilization energies.

Magnetic Properties and Exchange Interactions

The paramagnetic nature of dichloro(1,10-phenanthroline)copper(II) arises from its d⁹ configuration, with a theoretical spin-only magnetic moment of 1.73 μB. Experimental magnetic susceptibility data for analogous complexes, such as [Cu(phen)₂Cl]⁺, reveal weak antiferromagnetic exchange interactions between adjacent Cu(II) centers, mediated by π–π stacking of phenanthroline ligands (centroid–centroid distances: 3.565–3.760 Å) [2]. These interactions are attenuated in the title compound due to the absence of extended stacking motifs in monomeric structures.

Electron paramagnetic resonance (EPR) spectroscopy of trigonal-bipyramidal Cu(II) complexes shows axial symmetry with $$g{\parallel} \approx 2.20$$ and $$g{\perp} \approx 2.05$$, reflecting the anisotropic local environment [3]. Similar studies on square-planar Cu(II) complexes would likely reveal rhombic distortion due to inequivalent ligand fields in the equatorial plane.

Structural Comparisons with Related Complexes

Dichloro(1,10-phenanthroline)copper(II) exhibits distinct structural features when compared to derivatives with modified ligands or additional coordinating groups:

- Ligand Substitution Effects: The introduction of methyl groups at the 2- and 9-positions of phenanthroline (as in [3]) sterically hinders equatorial coordination, forcing a trigonal-bipyramidal geometry. Unsubstituted phenanthroline permits a more symmetrical square-planar arrangement.

- Solvent Influence: The inclusion of solvent molecules, such as water or dimethylformamide, increases coordination number and induces structural distortions. For example, [Cu(phen)₂Cl]⁺ adopts a five-coordinate geometry in the presence of DMF [2].

- Counterion Effects: Nitroprusside counterions ([Fe(CN)₅NO]²⁻) in [2] facilitate crystallization but do not directly participate in Cu(II) coordination, preserving the local geometry.

Theoretical Studies on Structural Stability

Theoretical models predict that square-planar geometries are stabilized by strong ligand-field splitting energies ($$\Delta_{sp}$$), which outweigh the destabilizing effects of Jahn-Teller distortions in d⁹ systems. For dichloro(1,10-phenanthroline)copper(II), the rigid phenanthroline ligand enforces a near-ideal square-planar configuration, minimizing steric strain. In contrast, flexible or bulky ligands promote higher coordination numbers (e.g., trigonal bipyramidal) to alleviate steric congestion [3].

Molecular mechanics simulations further suggest that π–π interactions between phenanthroline ligands contribute to crystalline stability, as observed in [Cu(phen)₂Cl]⁺ networks [2]. These non-covalent interactions are less pronounced in monomeric species but remain critical for supramolecular assembly.

The excited state dynamics of dichloro(1,10-phenanthroline)copper(II) are characterized by complex multi-state processes involving rapid internal conversion, intersystem crossing, and structural reorganization. The compound exhibits metal-to-ligand charge transfer (MLCT) excited states that undergo systematic deactivation through both radiative and non-radiative pathways [1] [2].

Upon photoexcitation, the initially populated singlet excited state (S₂ or higher) undergoes rapid internal conversion to the lowest singlet excited state (S₁) within approximately 100 femtoseconds [2]. This ultrafast process is accompanied by significant structural distortion, particularly a flattening of the tetrahedral coordination geometry toward a more square-planar arrangement [1] [3].

The intersystem crossing from the S₁ state to the triplet manifold occurs on the picosecond timescale, with time constants typically ranging from 4 to 20 picoseconds [1] [4]. This process is facilitated by the moderate spin-orbit coupling inherent to copper(II) centers, which promotes mixing between singlet and triplet states.

| Process | Time Constant | Mechanism |

|---|---|---|

| S₂ → S₁ Internal Conversion | ~100 fs | Vibrational relaxation |

| Structural Distortion | 660 fs | Pseudo-Jahn-Teller effect |

| S₁ → T₁ Intersystem Crossing | 4-20 ps | Spin-orbit coupling |

| T₁ → S₀ Decay | 0.1-10 μs | Radiative/non-radiative |

The excited state lifetime is strongly dependent on the coordination environment and ligand substitution patterns. For copper(II) complexes with chloride ligands, the excited state lifetimes are typically shorter than their copper(I) counterparts due to enhanced non-radiative decay pathways [5]. The presence of chloride ligands introduces additional ligand-to-metal charge transfer (LMCT) character, which competes with the traditional MLCT processes [6].

Luminescence Characteristics

The luminescence properties of dichloro(1,10-phenanthroline)copper(II) are markedly different from those of copper(I) phenanthroline complexes. While many copper(I) systems exhibit strong photoluminescence, copper(II) complexes typically show weaker emission due to the presence of unpaired electrons and enhanced spin-orbit coupling [7].

The emission spectrum of dichloro(1,10-phenanthroline)copper(II) typically exhibits a broad band centered around 550-650 nm, corresponding to the transition from the lowest excited triplet state (T₁) to the ground state (S₀) [7]. This emission is characterized by:

- Emission Maximum: 550-650 nm

- Quantum Yield: 0.1-2.0% (solution), 1.5-11.9% (solid state)

- Lifetime: 10-40 nanoseconds to 10 microseconds

- Stokes Shift: 3000-5000 cm⁻¹

The relatively low quantum yields observed in solution are attributed to efficient non-radiative decay pathways, including vibrational quenching and solvent interactions [7]. However, in the solid state, the quantum yields can be significantly enhanced due to restricted molecular motion and reduced quenching interactions.

Temperature-dependent studies reveal that the emission intensity decreases with increasing temperature, consistent with thermally activated non-radiative decay processes [5]. The emission also exhibits a red-shift with decreasing temperature, indicating a change in the emissive state character from predominantly singlet-like at ambient temperature to triplet-like at low temperatures.

Structural Distortion upon Photoexcitation

The structural distortion upon photoexcitation is one of the most significant aspects of dichloro(1,10-phenanthroline)copper(II) photophysics. The compound undergoes a dramatic geometric reorganization from its ground state structure to accommodate the excited state electronic configuration [1] [3].

In the ground state, the complex adopts a distorted square-planar geometry with the copper center coordinated by two nitrogen atoms from the phenanthroline ligand and two chloride ions. Upon photoexcitation, the complex experiences a pseudo-Jahn-Teller distortion that leads to significant structural changes [8]:

Ground State Geometry:

- Coordination: Distorted square-planar

- Cu-N bond lengths: 1.98-2.02 Å

- Cu-Cl bond lengths: 2.24-2.30 Å

- N-Cu-N angle: 80-82°

Excited State Geometry:

- Coordination: Flattened tetrahedral to square-planar

- Cu-N bond lengths: 1.95-2.05 Å

- Cu-Cl bond lengths: 2.20-2.35 Å

- Flattening distortion: 15-25° change in dihedral angles

The structural distortion occurs on the femtosecond to picosecond timescale and is driven by the electronic rearrangement associated with the MLCT excitation [3]. This distortion is accompanied by a significant reorganization energy, typically 0.3-0.5 eV, which affects both the emission energy and excited state lifetime.

The flattening distortion serves to stabilize the excited state by reducing the electron-electron repulsion between the metal d-orbitals and the ligand π* orbitals. However, this distortion also creates a large displacement between the ground and excited state potential energy surfaces, leading to reduced emission quantum yields and red-shifted emission spectra [9].

Energy Transfer Mechanisms

The energy transfer mechanisms in dichloro(1,10-phenanthroline)copper(II) involve both intramolecular and intermolecular processes that determine the overall photophysical behavior. The compound can participate in various energy transfer pathways depending on the environmental conditions and presence of suitable acceptor molecules [10] [11].

Intramolecular Energy Transfer:

The primary intramolecular energy transfer process involves the redistribution of excitation energy between different electronic states within the complex. The MLCT excited state can undergo energy transfer to lower-lying ligand-centered states or metal-centered states, depending on the relative energies of these states [10].

For dichloro(1,10-phenanthroline)copper(II), the energy transfer efficiency is influenced by:

- Spin-orbit coupling: Facilitates S₁ → T₁ energy transfer

- Vibronic coupling: Enables non-radiative energy dissipation

- Structural distortion: Modulates energy transfer rates

Intermolecular Energy Transfer:

The complex can also participate in intermolecular energy transfer processes when suitable acceptor molecules are present. The energy transfer efficiency depends on:

- Spectral overlap: Between donor emission and acceptor absorption

- Distance: Following R⁻⁶ dependence (Förster mechanism)

- Orientation: Relative orientation of transition dipoles

Experimental studies have demonstrated that dichloro(1,10-phenanthroline)copper(II) can act as an energy donor to various organic chromophores, including anthracene and other aromatic systems [10]. The energy transfer rates typically follow:

kET = (8.8 × 10⁻¹⁷) × (κ²φD)/(τ_D n⁴) × (J/R⁶)

Where κ² is the orientation factor, φD is the donor quantum yield, τD is the donor lifetime, n is the refractive index, J is the spectral overlap integral, and R is the donor-acceptor distance.

Influence of Ligand Substitution on Photophysical Properties

The photophysical properties of dichloro(1,10-phenanthroline)copper(II) are dramatically influenced by ligand substitution patterns, which affect both the electronic structure and the excited state dynamics [6] [12]. Systematic studies have revealed how different substituents on the phenanthroline ligand can modulate the photophysical behavior.

Electronic Effects:

Electron-donating substituents (such as methyl groups) tend to:

- Increase the energy of the MLCT states

- Blue-shift the absorption and emission spectra

- Enhance the quantum yield by reducing non-radiative decay

Electron-withdrawing substituents (such as halides or cyano groups) tend to:

- Decrease the energy of the MLCT states

- Red-shift the absorption and emission spectra

- Reduce the quantum yield due to enhanced non-radiative decay

Steric Effects:

Bulky substituents at the 2,9-positions of the phenanthroline ligand significantly influence the photophysical properties by:

- Restricting the flattening distortion in the excited state

- Increasing the excited state lifetime

- Blue-shifting the emission spectrum

- Enhancing the quantum yield

| Substituent | Effect on Emission λ_max | Effect on Lifetime | Effect on Quantum Yield |

|---|---|---|---|

| H (unsubstituted) | 650 nm | <50 ns | <0.1% |

| 2,9-dimethyl | 630 nm | 100-500 ns | 0.5-2.0% |

| 2,9-diphenyl | 680 nm | 200-800 ns | 1.0-3.0% |

| 2,9-di-tert-butyl | 620 nm | 1-10 μs | 2.0-5.0% |

| 2,9-dichloro | 640 nm | 50-200 ns | 0.2-1.0% |

Thermally Activated Delayed Fluorescence (TADF):

Recent studies have identified that certain copper phenanthroline complexes, including some copper(II) derivatives, can exhibit thermally activated delayed fluorescence (TADF) behavior [13] [14]. This phenomenon occurs when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is sufficiently small (typically <0.2 eV) to allow thermal population of the singlet state from the triplet reservoir.

For dichloro(1,10-phenanthroline)copper(II), the TADF behavior is characterized by:

- S₁-T₁ energy gap: 0.15-0.25 eV

- Reverse intersystem crossing rate: 10⁴-10⁵ s⁻¹

- Temperature dependence: Strong enhancement at elevated temperatures

- Delayed fluorescence lifetime: 1-50 μs

The TADF mechanism in these complexes involves:

- Initial excitation to higher singlet states

- Rapid intersystem crossing to populate the triplet manifold

- Thermal activation to repopulate the S₁ state

- Delayed fluorescence from the thermally populated S₁ state

This mechanism allows for harvesting of both singlet and triplet excited states, potentially leading to enhanced quantum yields and improved photophysical performance. The efficiency of TADF depends critically on the balance between the S₁-T₁ energy gap and the spin-orbit coupling strength, both of which can be tuned through appropriate ligand design and substitution patterns.

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant